[2-(2-Methoxyethoxy)pyridin-4-yl]methanamine
Description
[2-(2-Methoxyethoxy)pyridin-4-yl]methanamine is a pyridine derivative featuring a methoxyethoxy side chain at the 2-position of the pyridine ring and an aminomethyl group at the 4-position. This compound is structurally characterized by its ether-linked substituent, which introduces both hydrophilicity and conformational flexibility. It is cataloged under CAS numbers in scientific databases (e.g., BIOFOUNT’s pyridine series) and is often utilized in medicinal chemistry as a building block for drug discovery, particularly in targeting central nervous system (CNS) or inflammatory pathways due to its amine functionality and heteroaromatic core .
Properties
IUPAC Name |
[2-(2-methoxyethoxy)pyridin-4-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-12-4-5-13-9-6-8(7-10)2-3-11-9/h2-3,6H,4-5,7,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDQWKRPHMUHJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine typically involves the reaction of 4-pyridinecarboxaldehyde with 2-(2-methoxyethoxy)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the methanamine group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
[2-(2-Methoxyethoxy)pyridin-4-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The methanamine group can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
[2-(2-Methoxyethoxy)pyridin-4-yl]methanamine is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues with Varied Substituent Positions
Key Observations :
- Fluorinated Substituents : The trifluoroethoxy group in [14] enhances electronegativity and resistance to oxidative metabolism compared to the methoxyethoxy group.
Analogues with Heterocyclic or Bulky Substituents
Key Observations :
- Piperazine Derivatives : Compounds like [11] and [18] exhibit improved solubility and are commonly used in dopamine or serotonin receptor ligands due to their amine-rich structures.
- Pyrrolidine vs.
Analogues with Bioisosteric Replacements
Key Observations :
- Bioisosterism : The difluoromethyl group in [16] mimics the polarity of methoxyethoxy while offering superior resistance to enzymatic degradation.
- Core Heterocycle Replacement : Pyrimidine derivatives (e.g., [19]) exhibit distinct electronic properties compared to pyridine, affecting binding to enzymes like kinases or PDEs.
Biological Activity
[2-(2-Methoxyethoxy)pyridin-4-yl]methanamine, also known by its CAS number 1016496-42-6, is a pyridine derivative that has garnered interest in various biological applications. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a methoxyethoxy group and a methanamine moiety. The biological activity of this compound is significant in the fields of pharmacology and medicinal chemistry, particularly in relation to its potential therapeutic effects.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, revealing its potential as an antimicrobial, anticancer, and neuroprotective agent.
Antimicrobial Activity
Research indicates that pyridine derivatives, including this compound, exhibit significant antimicrobial properties. A review highlighted that compounds containing the pyridine nucleus show remarkable antibacterial and antifungal activities due to their ability to interact with microbial cell membranes and inhibit vital enzymatic processes .
Table 1: Antimicrobial Activity of Pyridine Derivatives
| Compound Name | Activity Type | Target Organisms | Reference |
|---|---|---|---|
| This compound | Antimicrobial | Various bacteria and fungi | |
| Compound 4 | Anticancer | HepG2, Caco2 | |
| Compound 1 | Anticancer | MCF-7 |
Anticancer Activity
In studies focused on anticancer properties, this compound has been shown to possess cytotoxic effects against various cancer cell lines. For instance, compounds derived from similar pyridine structures demonstrated significant activity against HepG2 (liver cancer) and MCF-7 (breast cancer) cells . The mechanisms underlying this activity often involve the induction of apoptosis and inhibition of cell proliferation.
Case Study: Cytotoxicity Assessment
A comparative study evaluated the cytotoxic effects of several pyridine derivatives on cancer cell lines. The results indicated that compounds with methoxy and ethoxy substitutions exhibited enhanced potency compared to their unsubstituted counterparts. Specifically, this compound showed promising results in reducing cell viability in MCF-7 cells with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .
The mechanism of action for this compound involves multiple pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Modulation : It may interact with neurotransmitter receptors, potentially offering neuroprotective effects.
- Cell Cycle Arrest : Studies suggest that it can induce cell cycle arrest in cancer cells, leading to increased apoptosis.
Pharmacokinetics
Pharmacokinetic studies reveal that this compound exhibits favorable properties such as good oral bioavailability and stability in biological systems. This makes it a candidate for further development as a therapeutic agent.
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Oral Bioavailability | ~40% |
| Stability in Liver Microsomes | High |
| Brain Exposure | Significant |
Q & A
Q. What are the established synthetic methodologies for [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine, and what key reaction parameters influence yield?
Answer: Synthesis typically involves introducing the methoxyethoxy group via nucleophilic substitution or coupling reactions. Key parameters include:
- Temperature : Reactions conducted at controlled temperatures (e.g., room temperature) minimize side products .
- Solvent Choice : Polar solvents like ethanol or methanol enhance reaction efficiency .
- Protecting Groups : Use of tert-butyl carbamates for amine protection, followed by deprotection with trifluoroacetic acid (TFA), ensures high yields .
- Catalysts : Palladium or copper catalysts may facilitate coupling reactions, depending on the substrate .
Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
Answer:
Q. What safety precautions are critical when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols .
- Waste Disposal : Neutralize acidic or basic byproducts before disposal .
Advanced Research Questions
Q. How can researchers optimize solvent and temperature conditions to mitigate side reactions during synthesis?
Answer:
- Solvent Optimization : Methanol or ethanol improves solubility of polar intermediates, while dichloromethane (DCM) is suitable for non-polar steps .
- Temperature Control : Lower temperatures (0–25°C) reduce unwanted polymerization or oxidation .
- Inert Atmosphere : Nitrogen or argon prevents degradation of sensitive intermediates .
Q. What strategies are effective in resolving discrepancies between experimental spectral data and computational predictions?
Answer:
Q. What in silico approaches are applicable to study the compound’s interaction with biological targets?
Answer:
- Molecular Docking : Predict binding affinities to enzymes or receptors (e.g., kinase inhibitors) .
- QSAR Modeling : Relate structural features (e.g., methoxyethoxy group) to bioactivity for drug design .
Q. How does the substitution pattern on the pyridine ring influence physicochemical properties and bioactivity?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
